molecular formula C23H17BrClN3O4 B12017381 4-Bromo-2-(2-(oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate CAS No. 765286-92-8

4-Bromo-2-(2-(oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate

Cat. No.: B12017381
CAS No.: 765286-92-8
M. Wt: 514.8 g/mol
InChI Key: OGIPYNCLHQYTIW-LGJNPRDNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2-(oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves multiple steps, typically starting with the preparation of intermediate compounds. The exact synthetic route can vary, but it generally includes the following steps:

    Formation of the hydrazone intermediate: This involves the reaction of a hydrazine derivative with an appropriate aldehyde or ketone.

    Acylation: The hydrazone intermediate is then acylated using an acyl chloride or anhydride to form the carbohydrazonoyl group.

    Bromination and chlorination:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as batch processing and the use of automated reactors, would apply to its large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2-(oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions would result in the replacement of bromine or chlorine atoms with the nucleophilic group .

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It could be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-(oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
  • 4-Bromo-2-(2-(oxo(2-toluidino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
  • 4-Bromo-2-(2-(oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate

Uniqueness

The uniqueness of 4-Bromo-2-(2-(oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate lies in its specific substitution pattern and the presence of both bromine and chlorine atoms, which may confer distinct chemical and biological properties compared to its analogs .

Properties

CAS No.

765286-92-8

Molecular Formula

C23H17BrClN3O4

Molecular Weight

514.8 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-(3-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate

InChI

InChI=1S/C23H17BrClN3O4/c1-14-3-2-4-19(11-14)27-21(29)22(30)28-26-13-16-12-17(24)7-10-20(16)32-23(31)15-5-8-18(25)9-6-15/h2-13H,1H3,(H,27,29)(H,28,30)/b26-13+

InChI Key

OGIPYNCLHQYTIW-LGJNPRDNSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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